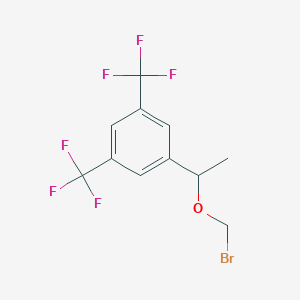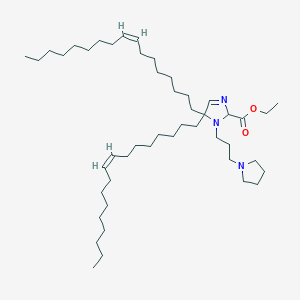
A2-Iso5-2DC18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A2-Iso5-2DC18 is a dihydroimidazole-linked lipid compound that serves as a potent messenger ribonucleic acid (mRNA) delivery vehicle. It is primarily used in antitumor research, including studies involving B16F10 melanoma . This compound has shown significant potential in enhancing the delivery and efficacy of mRNA-based therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A2-Iso5-2DC18 is synthesized through a one-step three-component reaction that couples various lipid structures to primary or secondary amines, ketones, and isocyanides or isocyanide derivatives . This method allows for the creation of a library of lipids with diverse chemical identities, optimizing the delivery of mRNA.
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the compound using the aforementioned three-component reaction. The process is optimized to ensure high purity and yield, making it suitable for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
A2-Iso5-2DC18 primarily undergoes reactions related to its role as an mRNA delivery vehicle. These include:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can also occur, potentially altering the compound’s chemical structure and function.
Substitution: Substitution reactions may be used to modify the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include various oxidizing and reducing agents, as well as solvents like dimethyl sulfoxide (DMSO) for dissolution . The conditions for these reactions are carefully controlled to maintain the compound’s integrity and effectiveness.
Major Products Formed
The major products formed from the reactions involving this compound are typically modified versions of the compound, designed to enhance its mRNA delivery capabilities and antitumor efficacy .
Applications De Recherche Scientifique
A2-Iso5-2DC18 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid-based delivery systems and their interactions with mRNA.
Biology: Employed in research on cellular uptake and intracellular trafficking of mRNA.
Industry: Utilized in the development of advanced drug delivery systems and nanotechnology-based therapeutics.
Mécanisme D'action
A2-Iso5-2DC18 exerts its effects by facilitating the delivery of mRNA into cells. The compound forms lipid nanoparticles that encapsulate the mRNA, protecting it from degradation and enhancing its uptake by cells . Once inside the cells, the mRNA is released, leading to the production of the target protein. This process involves the activation of the stimulator of interferon genes (STING) pathway, which enhances the immune response and antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
A12-Iso5-2DC18: Another potent mRNA delivery vehicle with similar properties but lower antitumor efficacy compared to A2-Iso5-2DC18.
A18-Iso5-2DC18: Known for its robust mRNA delivery and activation of the STING pathway, similar to this compound.
Uniqueness
This compound stands out due to its high efficacy in delivering mRNA and inducing a strong immune response. Its unique dihydroimidazole-linked structure contributes to its stability and effectiveness in various research and therapeutic applications .
Propriétés
Formule moléculaire |
C47H87N3O2 |
|---|---|
Poids moléculaire |
726.2 g/mol |
Nom IUPAC |
ethyl 5,5-bis[(Z)-heptadec-8-enyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C47H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47(39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)44-48-45(46(51)52-6-3)50(47)43-37-42-49-40-35-36-41-49/h19-22,44-45H,4-18,23-43H2,1-3H3/b21-19-,22-20- |
Clé InChI |
WMYPEEPUVOTFJU-WRBBJXAJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)

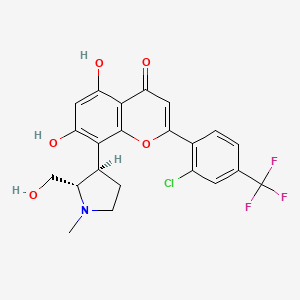

![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)

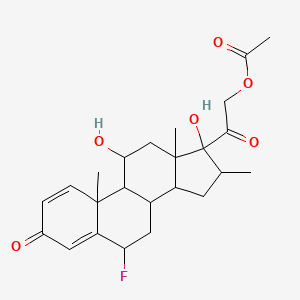
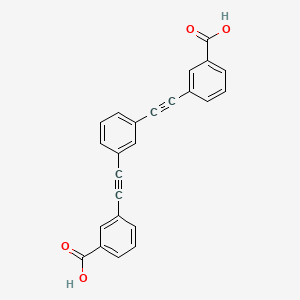
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)
